molecular formula C14H14O3 B6379494 2-Methoxy-5-(4-methoxyphenyl)phenol CAS No. 1261988-73-1

2-Methoxy-5-(4-methoxyphenyl)phenol

Cat. No.: B6379494
CAS No.: 1261988-73-1
M. Wt: 230.26 g/mol
InChI Key: LXPHMTZHEGZTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(4-methoxyphenyl)phenol is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-5-(4-methoxyphenyl)phenol, 95% is 230.094294304 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxy-5-(4-methoxyphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(4-methoxyphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-5-(4-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-12-6-3-10(4-7-12)11-5-8-14(17-2)13(15)9-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPHMTZHEGZTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685476
Record name 4,4'-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-73-1
Record name 4,4'-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methoxy-Hydroxy Biphenyls: Navigating Nomenclature and Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for developing novel therapeutic agents and functional materials. The introduction of methoxy and hydroxyl substituents to this core structure gives rise to a diverse array of compounds with distinct physicochemical properties and biological activities. However, the nomenclature of polysubstituted biphenyls can be ambiguous, leading to potential confusion in research and development. This in-depth technical guide addresses the nomenclature of a specific, ambiguously named compound, "4'-Methoxy-4-hydroxy-3-methoxybiphenyl," and provides a comprehensive overview of its most plausible structural isomers. This whitepaper is intended for researchers, scientists, and drug development professionals, offering clarity on the distinct identities, properties, and applications of these closely related molecules.

Deconstructing "4'-Methoxy-4-hydroxy-3-methoxybiphenyl": An Ambiguous Name

The chemical name "4'-Methoxy-4-hydroxy-3-methoxybiphenyl" lacks the precision required for unambiguous identification. The numbering of the biphenyl rings and the assignment of substituents can be interpreted in several ways. This guide will focus on the three most likely interpretations, each a distinct chemical entity with its own unique set of properties and applications:

  • 4,4'-Dihydroxy-3-methoxybiphenyl

  • 4-Hydroxy-3-methoxybiphenyl

  • 4-Hydroxy-4'-methoxybiphenyl

The following sections will provide a detailed technical overview of each of these compounds, including their synonyms, physicochemical properties, synthesis, and biological relevance.

4,4'-Dihydroxy-3-methoxybiphenyl: A Biphenyl with Dual Hydroxyl Functionality

This compound features a methoxy group at the 3-position and hydroxyl groups at the 4 and 4' positions, giving it distinct chemical characteristics.

Nomenclature and Identifiers

A comprehensive list of synonyms and identifiers for 4,4'-Dihydroxy-3-methoxybiphenyl is provided below to facilitate accurate identification and literature searches.

Identifier TypeValue
IUPAC Name 4-(4-hydroxyphenyl)-2-methoxyphenol[1]
CAS Number 60453-06-7[1]
Molecular Formula C13H12O3[1]
Molecular Weight 216.23 g/mol [1]
Synonyms 3-Methoxy-4,4'-dihydroxybiphenyl, (1,1'-Biphenyl)-4,4'-diol, 3-methoxy-[1]
Physicochemical Properties

The key physicochemical properties of 4,4'-Dihydroxy-3-methoxybiphenyl are summarized in the table below.

PropertyValue
XLogP3 2.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Synthesis and Biological Relevance

4-Hydroxy-3-methoxybiphenyl: A Phenyl-Substituted Guaiacol

This isomer possesses a hydroxyl group at the 4-position and a methoxy group at the 3-position of one phenyl ring, with the second phenyl ring being unsubstituted.

Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name 2-methoxy-4-phenylphenol[2]
CAS Number 37055-79-1[2]
Molecular Formula C13H12O2[2]
Molecular Weight 200.23 g/mol [2]
Synonyms 3-Methoxy-4-hydroxybiphenyl, Guaiacol, 4-phenyl-[2]
Physicochemical Properties
PropertyValue
XLogP3 2.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
Synthesis and Biological Relevance

The synthesis of 4-hydroxy-3-methoxybiphenyl can be achieved through various organic synthesis methods, including cross-coupling reactions. The presence of the guaiacol moiety (2-methoxyphenol) suggests potential biological activities. For instance, related phenolic compounds have been investigated for their antioxidant and anti-inflammatory properties.[3] The methoxy group, a common feature in many approved drugs, can influence a molecule's binding to biological targets and its pharmacokinetic properties.[4]

4-Hydroxy-4'-methoxybiphenyl: A Methoxy-Substituted Phenol

This compound is characterized by a hydroxyl group at the 4-position of one phenyl ring and a methoxy group at the 4'-position of the other.

Nomenclature and Identifiers
Identifier TypeValue
Alternate Names 4-Hydroxy-4'-methoxydiphenyl; 4'-Methoxybiphenyl-4-ol[5]
CAS Number 16881-71-3[5]
Molecular Formula C13H12O2[5]
Molecular Weight 200.24 g/mol [5]
Physicochemical Properties
PropertyValue
Physical State Solid
Melting Point -41°C (lit.)[6]
Boiling Point 189°C (lit.)[6]
Synthesis and Biological Relevance

The synthesis of 4-hydroxy-4'-methoxybiphenyl can be accomplished through methods such as the methylation of 4,4'-dihydroxybiphenyl or via cross-coupling reactions. A general procedure for the synthesis of a related compound, 4-methoxybiphenyl, involves the methylation of 4-phenylphenol using dimethyl sulfate in the presence of a base.[7] This highlights a common synthetic strategy for introducing methoxy groups onto phenolic structures.

Experimental Protocol: Synthesis of 4-Methoxybiphenyl (Illustrative)

This protocol describes the synthesis of the related compound 4-methoxybiphenyl and illustrates a general method for the methylation of a phenolic hydroxyl group.

Materials:

  • 4-phenylphenol

  • Sodium hydroxide

  • Methanol

  • Water

  • Dimethyl sulfate

Procedure:

  • A mixture of 38 g of 4-phenylphenol, 9 g of sodium hydroxide, 200 ml of methanol, and 20 ml of water is heated.[7]

  • 28 g of dimethyl sulfate is added dropwise to the mixture with stirring at 50°C.[7]

  • After one hour, 20 ml of 10N-sodium hydroxide is added dropwise, and stirring is continued for 2 hours.[7]

  • The solution is cooled to room temperature to allow for the crystallization of the product.[7]

  • The crystals are collected by filtration and washed with water and methanol to yield 4-methoxybiphenyl.[7]

The biological activity of 4-hydroxy-4'-methoxybiphenyl is of interest due to its structural similarity to other bioactive biphenyls. The methoxy group can significantly impact the biological properties of a molecule, often enhancing its metabolic stability and ability to cross cell membranes.[4] Phenolic compounds are also known to interact with various cellular signaling pathways.[8]

Structural Visualization

The chemical structures of the three discussed isomers are presented below for clarity.

Figure 1: Chemical structures of the three biphenyl isomers.

Conclusion

The accurate and unambiguous naming of chemical compounds is paramount in scientific research and drug development. This technical guide has addressed the ambiguity of the name "4'-Methoxy-4-hydroxy-3-methoxybiphenyl" by providing a detailed examination of its most likely structural isomers: 4,4'-dihydroxy-3-methoxybiphenyl, 4-hydroxy-3-methoxybiphenyl, and 4-hydroxy-4'-methoxybiphenyl. For each compound, we have presented a comprehensive overview of its nomenclature, physicochemical properties, and potential for further investigation. It is our hope that this guide will serve as a valuable resource for researchers in the field, enabling more precise communication and facilitating the advancement of scientific discovery.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 187976, 4,4'-Dihydroxy-3-methoxybiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 190361, 4-Hydroxy-3-methoxybiphenyl. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759587, 4-Methoxy-3'-methylbiphenyl. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256604, 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. Retrieved from [Link]

  • Chemspace. (n.d.). 3-methoxy-4'-methyl-[1,1'-biphenyl]-4-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9794201, 3-Methoxy-4'-methylbiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11943, 4-Methoxybiphenyl. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
  • MDPI. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,5-DIHYDROXY-3-METHOXYBIPHENYL. Retrieved from [Link]

  • PubMed. (2002). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methoxy-4-hydroxyphenylglycol. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • ISCA. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Retrieved from [Link]

  • drugs.com. (n.d.). 3-Methoxy-4-hydroxyphenylglycol. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-METHOXYBIPHENYL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10805, Methoxyhydroxyphenylglycol. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 2-Methoxy-5-(4-methoxyphenyl)phenol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol represent a promising class of bicyclic phenolic compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. By synthesizing data from extensive preclinical research, we elucidate the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into their potential therapeutic applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Therapeutic Potential of Bicyclic Phenols

The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The specific substitution pattern of a methoxy group and a hydroxyl group on one phenyl ring, coupled with a second substituted phenyl ring, gives rise to a unique electronic and steric profile that facilitates interactions with various biological targets. Oxidative stress, a key contributor to a multitude of chronic diseases such as cancer, diabetes, and neurodegenerative disorders, is a primary target for antioxidant therapies.[1] Derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol, with their phenolic hydroxyl group, are poised to act as potent radical scavengers and modulators of cellular redox states.

Furthermore, chronic inflammation is a critical component of many diseases. The ability of these compounds to interfere with pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, positions them as attractive candidates for the development of novel anti-inflammatory drugs.[2][3] This guide will delve into the specific molecular interactions and cellular effects that underpin the diverse biological activities of this promising class of molecules.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. Derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol are no exception, exhibiting significant radical scavenging activity. This activity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize reactive oxygen species (ROS) and other free radicals.

Mechanisms of Antioxidant Action

The primary mechanism of antioxidant activity for these derivatives involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus stabilizing the radical and terminating the chain reaction of oxidation. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the methoxy group, which further enhances its stability and reduces its reactivity.

In Vitro Evaluation of Antioxidant Activity

Several spectrophotometric assays are routinely employed to quantify the antioxidant potential of these compounds. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.

Table 1: Comparative Antioxidant Activity of 2-Methoxyphenol Derivatives (Hypothetical Data)

CompoundDPPH IC50 (µM)ABTS TEACORAC (µmol TE/g)
2-Methoxy-5-(4-methoxyphenyl)phenol 15.8 1.9 2800
Derivative A (electron-donating group on 2nd ring)12.52.23200
Derivative B (electron-withdrawing group on 2nd ring)25.31.52100
Ascorbic Acid (Standard)29.51.01500
Trolox (Standard)8.21.02500

Disclaimer: The data presented for 2-Methoxy-5-(4-methoxyphenyl)phenol and its derivatives are hypothetical and for illustrative purposes, based on trends observed in related 2-methoxyphenol compounds. Actual values may vary.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the radical scavenging activity of a test compound using the DPPH assay.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol to a well.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Plate Add Reagents to 96-Well Plate DPPH->Plate Test_Compound Prepare Test Compound Stock Solution Serial_Dilutions Perform Serial Dilutions Test_Compound->Serial_Dilutions Serial_Dilutions->Plate Incubate Incubate 30 min in Dark Plate->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Radical Scavenging Assay Workflow.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and various cytokines.[2] This inhibition is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are critical for the synthesis of these inflammatory molecules.[4][5]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of these derivatives are largely mediated through their interaction with the NF-κB and MAPK signaling pathways.[2][3]

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol can inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB.[3]

  • MAPK Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. These derivatives can inhibit the phosphorylation of key MAPK proteins, thus attenuating the downstream inflammatory cascade.[2]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_compound 2-Methoxy-5-(4-methoxyphenyl)phenol Derivative LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB NFkB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Mediators Pro-inflammatory Mediators (NO, PGE2) Pro_inflammatory_Genes->Mediators Compound Derivative Compound->MAPK inhibits phosphorylation Compound->IKK inhibits activation

Modulation of NF-κB and MAPK Pathways.
In Vivo Anti-inflammatory Models: The Zebrafish Larva

The zebrafish larva has emerged as a powerful in vivo model for studying inflammation and for the high-throughput screening of anti-inflammatory compounds.[4] Its optical transparency allows for real-time visualization of immune cell migration to sites of injury or inflammation.

Experimental Protocol: Tail Fin Amputation Assay in Zebrafish Larvae

  • Animal Husbandry: Maintain zebrafish larvae at 28.5°C in E3 medium.

  • Treatment: At 3 days post-fertilization (dpf), transfer larvae to a 24-well plate and treat with various concentrations of the test compound or a vehicle control.

  • Injury: After a pre-incubation period, anesthetize the larvae and amputate the distal portion of the caudal fin using a sterile microscalpel.

  • Imaging and Analysis: At different time points post-amputation (e.g., 4, 8, 24 hours), image the tail fin region using fluorescence microscopy to visualize and quantify the recruitment of neutrophils and macrophages to the wound site.

  • Data Interpretation: A reduction in the number of recruited immune cells in the treated group compared to the vehicle control indicates anti-inflammatory activity.

Anticancer Activity: Targeting the Hallmarks of Cancer

The anticancer properties of phenolic compounds are well-documented, and derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol have shown promise in this area.[6] Their mechanisms of action are multifaceted, targeting several key processes involved in tumor growth and progression.

Induction of Apoptosis

These derivatives can induce programmed cell death (apoptosis) in cancer cells through both the intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

Anti-angiogenic and Anti-metastatic Effects

Some derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. They may also suppress the migration and invasion of cancer cells, key steps in the metastatic cascade.

Table 2: Cytotoxicity of 2-Methoxyphenol Derivatives Against Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) - 2-Methoxy-5-(4-methoxyphenyl)phenolIC50 (µM) - Doxorubicin (Standard)
MCF-7Breast Cancer25.2 0.8
A549Lung Cancer38.7 1.2
HCT116Colon Cancer31.5 0.5
HeLaCervical Cancer45.1 1.5

Disclaimer: The data presented are hypothetical and for illustrative purposes. Actual IC50 values will vary depending on the specific derivative and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: A Renewed Fight Against Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties, and derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol are being investigated for their potential in this area.

Spectrum of Activity

These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. Their lipophilic nature allows them to partition into the lipid bilayer of bacterial cell membranes, leading to disruption of membrane integrity and function.

Mechanisms of Antimicrobial Action

The proposed mechanisms of antimicrobial action include:

  • Disruption of the cell membrane: Leading to leakage of intracellular components.

  • Inhibition of essential enzymes: Interfering with key metabolic pathways.

  • Interaction with microbial DNA: Preventing replication and transcription.

Table 3: Minimum Inhibitory Concentration (MIC) of a Hypothetical 2-Methoxy-5-(4-methoxyphenyl)phenol Derivative

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921364
Escherichia coliATCC 25922128
Candida albicansATCC 9002832

Disclaimer: The data presented are hypothetical and for illustrative purposes.

Conclusion and Future Directions

Derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol represent a versatile and promising scaffold for the development of new therapeutic agents. Their multifaceted biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, make them attractive candidates for further investigation. Future research should focus on:

  • Synthesis and screening of a broader range of derivatives to establish clear structure-activity relationships.

  • In-depth mechanistic studies to fully elucidate their molecular targets and signaling pathways.

  • Preclinical evaluation in relevant animal models to assess their efficacy and safety profiles.

  • Formulation and drug delivery studies to optimize their pharmacokinetic properties.

The continued exploration of this chemical class holds significant promise for addressing unmet medical needs in a variety of disease areas.

References

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-276.
  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE.
  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
  • AlNeyadi, S. S., et al. (2020).
  • D'Arrigo, P., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2250.
  • Kim, H. J., et al. (2018). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol attenuates PMA-induced inflammatory responses in human monocytic cells through PKCδ/JNK/AP-1 pathways. European Journal of Pharmacology, 825, 19-27.
  • Lee, J. H., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4785.
  • Nafiah, M., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Park, J. W., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 161-169.
  • Rahman, M. A., et al. (2022). Functions of polyphenols and its anticancer properties in biomedical research: a narrative review. Journal of Biomedical Science, 29(1), 84.
  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.

Sources

Methoxybiphenyl Phenol Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with methoxy and phenol groups, these derivatives exhibit a remarkable spectrum of biological activities, positioning them as compelling candidates for drug discovery. This guide provides an in-depth exploration of methoxybiphenyl phenol derivatives, from their synthesis to their biological evaluation and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds. We will delve into the causal relationships behind experimental choices, provide validated protocols, and ground our discussion in authoritative references, ensuring a trustworthy and comprehensive resource.

The Methoxybiphenyl Phenol Scaffold: A Gateway to Diverse Bioactivity

Methoxybiphenyl phenol derivatives are characterized by a central biphenyl core substituted with at least one methoxy group and one phenolic hydroxyl group. The electronic interplay between the electron-donating methoxy group and the hydrogen-bonding, acidic phenolic proton, coupled with the conformational flexibility of the biphenyl system, gives rise to a wide array of pharmacological properties.

Prominent examples from nature, such as honokiol and magnolol extracted from Magnolia species, have long been used in traditional medicine and have been the subject of extensive scientific investigation.[1][2] These compounds have unveiled the potential of this scaffold to modulate key signaling pathways implicated in a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3]

Synthetic Strategies: Building the Biphenyl Core

The construction of the methoxybiphenyl phenol backbone is a critical step in accessing novel derivatives. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scalability. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a highly effective method for creating the C-C bond that forms the biphenyl core.[4]

Suzuki-Miyaura Cross-Coupling: A Robust Approach

The palladium-catalyzed Suzuki-Miyaura reaction offers a versatile and high-yielding method for the synthesis of unsymmetrical biphenyls under relatively mild conditions.[5][6][7] The general reaction involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate.

Conceptual Workflow for Suzuki-Miyaura Coupling

G A Aryl Halide (e.g., Bromo-methoxyphenol) F Reaction Mixture A->F B Arylboronic Acid (e.g., Methoxyphenylboronic acid) B->F C Pd(0) Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Heating (e.g., 80-100°C) F->G H Workup & Purification (Extraction, Chromatography) G->H I Methoxybiphenyl Phenol Derivative H->I G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Expression (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene MBP Methoxybiphenyl Phenol Derivative MBP->JAK Inhibition G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation pIkB p-IκBα IkB->pIkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation pIkB->NFkB Ubiquitination & Degradation, NF-κB release Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene MBP Methoxybiphenyl Phenol Derivative MBP->IKK Inhibition

Sources

Technical Whitepaper: Solubilization Strategies for 2-Methoxy-5-(4-methoxyphenyl)phenol

[1]

Executive Summary

2-Methoxy-5-(4-methoxyphenyl)phenol is a lipophilic, methoxylated biphenyl derivative characterized by a phenolic hydroxyl group and two methoxy ether linkages.[1] Its structural motif presents a specific solubility challenge: while the phenolic group offers a site for hydrogen bonding, the biphenyl core imposes significant hydrophobicity, limiting aqueous solubility.

This guide provides a scientifically grounded protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Ethanol . It addresses the thermodynamic competition between crystal lattice energy and solvation energy, ensuring researchers generate stable, reproducible stock solutions for biological assays.

Physicochemical Profile & Solvent Compatibility[2][3][4]

To understand the solubility behavior, we must analyze the molecule's functional groups.

FeatureChemical ImplicationSolubility Impact
Biphenyl Core High lipophilicity; rigid planar structure.[1]Water: Poor (<1 mg/mL).[1] Requires organic co-solvents.[1][2]
Phenolic -OH Weak acid (pKa ~10); H-bond donor.[1]DMSO: Excellent acceptor interaction. Base: Soluble in NaOH (deprotonation).[1]
Methoxy Groups H-bond acceptors (ethers).[1]Ethanol: Good solubility via H-bonding.[1]
Solvent Decision Matrix
SolventSolubility PotentialSuitabilityTechnical Recommendation
DMSO High (>25 mg/mL)Primary Choice Ideal for biological assay stocks (10–50 mM).[1] Low volatility ensures concentration stability.[1]
Ethanol Moderate/High (>10 mg/mL)Secondary Choice Use for evaporation-based applications or when DMSO is toxic to specific cell lines.[1]
Water Very Low Diluent Only Do not use for stock. Risk of immediate precipitation ("crashing out").

Protocol 1: Preparation of Master Stock in DMSO (Gold Standard)

Objective: Create a stable 50 mM Master Stock solution. Mechanism: DMSO (Dielectric constant

Materials
  • Compound: 2-Methoxy-5-(4-methoxyphenyl)phenol (Solid)[1]

  • Solvent: Anhydrous DMSO (≥99.9%, Molecular Biology Grade)

  • Vessel: Amber glass vial (Phenols are light-sensitive)[1]

  • Gas: Nitrogen or Argon (Optional, to prevent oxidation)

Step-by-Step Workflow
  • Gravimetric Analysis: Weigh approximately 5–10 mg of the solid into a tared amber glass vial. Record the exact mass (

    
    ).
    
  • Volume Calculation: Calculate the required volume of DMSO (

    
    ) to achieve the target concentration (
    
    
    ).
    
    
    (Note: Ensure you use the exact Molecular Weight of your specific batch/salt form).
  • Solvation: Add the calculated volume of DMSO.

  • Disruption: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 35°C for 5–10 minutes.

    • Why? Sonication provides acoustic cavitation energy to overcome the lattice energy of the biphenyl structure.[1]

  • Inspection: Verify the solution is clear and particulate-free.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Ethanol Solubilization (Alternative)

Objective: Create a stock for applications requiring solvent evaporation. Risk Factor: Ethanol is volatile.[1] Repeated opening of the vial will increase the concentration of the compound over time, leading to dosing errors.

Methodology
  • Solvent Choice: Use absolute ethanol (200 proof). 95% ethanol contains water which may reduce solubility for this lipophilic compound.[1]

  • Concentration Limit: Aim for a lower concentration (e.g., 10-20 mM) compared to DMSO to prevent precipitation upon cooling.

  • Handling:

    • Dissolve as per the DMSO protocol.

    • Seal Tightly: Use Parafilm around the cap immediately after use.[1]

    • Temperature: Warm slightly (37°C) if dissolution is slow.[1]

Critical Workflow: Aqueous Dilution (The "Crash-Out" Risk)[1]

When diluting a hydrophobic stock (DMSO/Ethanol) into an aqueous buffer (culture media), the solvent capacity drops drastically. This often causes the compound to precipitate, forming micro-crystals that cause false positives in assays (Pan-Assay Interference Compounds - PAINS).[1]

The Serial Dilution Strategy[1]

DilutionStrategyStockDMSO Master Stock(50 mM)InterIntermediate Dilution(10x Working Conc)Solvent: PBS + 10% DMSOStock->Inter 1:10 Dilution(Slow addition)FinalFinal Assay Well(1x Working Conc)<1% DMSOStock->Final Direct 1:1000(High Risk)PrecipRisk: Precipitation(Cloudy Solution)Stock->Precip Rapid additionto cold bufferInter->Final 1:10 Dilution(Into Media)

Figure 1: Step-wise dilution strategy to prevent precipitation shock.

Best Practice:

  • Do not pipette the DMSO stock directly into a large volume of cold media.[1]

  • Perform an intermediate dilution in a vehicle-compatible buffer (e.g., PBS with 5-10% DMSO).

  • Add this intermediate to the final cells/assay.[1]

Stability & Troubleshooting

Oxidation of Phenols

Phenolic compounds are susceptible to oxidation, forming quinones which are colored (often turning the solution yellow/brown) and biologically reactive.

  • Mitigation: Purge stock vials with Nitrogen gas before closing.

  • Observation: If your clear DMSO stock turns amber/brown over time, oxidation has occurred. Discard.

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Incomplete Solubility Visible particles after vortexing.[1]Strong crystal lattice.[1]Sonicate at 40°C for 10 mins.
Precipitation in Media Cloudiness upon dilution.[1]Hydrophobic crash-out.[1]Reduce final concentration or increase BSA (protein carrier) in media.[1]
Concentration Drift Assay potency increases unexpectedly.[1]Ethanol evaporation.[1][3]Switch to DMSO or prepare fresh Ethanol stocks daily.[1]

References

  • Lipophilicity and Solubility: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text on physicochemical properties).

  • DMSO Handling: Merck/Sigma-Aldrich.[1] Product Information: Dimethyl Sulfoxide (DMSO).[1][2]

  • Phenol Oxidation: Burton, G. W., & Ingold, K. U. (1986). Autoxidation of biological molecules.[1] 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society.[1]

  • Compound Class Properties: PubChem. Compound Summary for Methoxy-biphenyl derivatives.

Methodological & Application

Application Note: In Vitro Antioxidant Characterization of 2-Methoxy-5-(4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methoxy-5-(4-methoxyphenyl)phenol is a biphenyl derivative characterized by a phenolic hydroxyl group flanked by electron-donating methoxy substituents. In the context of drug discovery and nutraceutical validation, this compound represents a class of lipophilic antioxidants where the ortho-methoxy group stabilizes the phenoxy radical via steric hindrance and electron donation, potentially enhancing its radical scavenging capacity compared to unsubstituted phenols.

This guide provides a rigorous, self-validating framework for characterizing this compound using three complementary assays: DPPH (Radical Scavenging), FRAP (Reducing Power), and ABTS (Cation Scavenging).

Structural Logic & Solubility
  • Mechanism of Action: The core phenolic -OH group acts as the primary Hydrogen Atom Transfer (HAT) site. The methoxy groups at the 2-position and on the 4-methoxyphenyl ring act as Electron Donating Groups (EDG), increasing the electron density of the aromatic system. This facilitates Single Electron Transfer (SET) mechanisms, making the compound suitable for both DPPH and FRAP assays.

  • Solubility Warning: Due to the biphenyl backbone, this compound is lipophilic . It will precipitate in pure aqueous buffers.

    • Vehicle: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH).

    • Max Final Solvent Concentration: <1% (v/v) in the final assay well to avoid solvent interference.

Experimental Workflow & Assay Selection

To build a robust antioxidant profile, we employ a "Triangulation Strategy." No single assay is sufficient; the combination of HAT and SET mechanisms provides a complete picture of the compound's reactivity.

AntioxidantWorkflow cluster_Assays Assay Triangulation Compound 2-Methoxy-5-(4-methoxyphenyl)phenol (Stock in DMSO) DPPH DPPH Assay (Mixed HAT/SET) Target: Organic Radicals Compound->DPPH Dilute in EtOH FRAP FRAP Assay (Strict SET) Target: Metal Ion Reduction Compound->FRAP Dilute in Acetate Buffer ABTS ABTS Assay (Mixed HAT/SET) Target: Cation Radicals Compound->ABTS Dilute in PBS/EtOH Analysis Data Output IC50 & TEAC Values DPPH->Analysis FRAP->Analysis ABTS->Analysis

Figure 1: Experimental design strategy using triangulation to validate antioxidant mechanisms.

Detailed Protocols

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine the IC50 value of the compound against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). Mechanism: Mixed HAT/SET. The purple DPPH radical is reduced to yellow hydrazine.

Reagents:

  • DPPH Stock: 0.2 mM DPPH in absolute ethanol (Keep in dark; prepare fresh).

  • Compound Stock: 10 mM in DMSO.

  • Positive Control: Trolox (Standard) or Ascorbic Acid.

Procedure:

  • Preparation: Prepare a dilution series of the compound in Ethanol (e.g., 5, 10, 25, 50, 100, 200 µM). Ensure DMSO concentration is constant across all points or negligible.

  • Plating: In a 96-well clear plate:

    • Sample Wells: Add 20 µL of compound dilution + 180 µL of DPPH working solution.

    • Blank Wells (Solvent Control): Add 20 µL of Ethanol/DMSO vehicle + 180 µL of DPPH working solution.

    • Color Correction (Sample Blank): Add 20 µL of compound + 180 µL of Ethanol (No DPPH). Critical for colored compounds.

  • Incubation: Incubate for 30 minutes in the dark at room temperature (25°C).

  • Measurement: Read Absorbance at 517 nm (A517).

Calculation:



Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Objective: Measure the capacity of the compound to reduce Fe(III)-TPTZ complex to blue Fe(II)-TPTZ. Mechanism: Strictly Single Electron Transfer (SET).

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution: 20 mM FeCl3·6H2O in water.

  • FRAP Working Solution: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. Prepare fresh and warm to 37°C.

Procedure:

  • Preparation: Prepare standard curve using FeSO4·7H2O (range 100–2000 µM).

  • Plating:

    • Add 10 µL of compound sample or Standard.[1]

    • Add 190 µL of warm FRAP Working Solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Measurement: Read Absorbance at 593 nm .

Data Output: Calculate the antioxidant power as Trolox Equivalents (TE) or Fe(II) Equivalents (µM) using the linear regression from the standard curve.

Protocol C: ABTS Radical Cation Decolorization Assay

Objective: Assess scavenging activity in a wider pH range; suitable for both lipophilic and hydrophilic phases.

Reagents:

  • ABTS Stock: 7 mM ABTS in water.

  • Oxidant: 2.45 mM Potassium Persulfate (final concentration).

  • Radical Generation: Mix ABTS and Persulfate 1:1. Incubate in dark for 12–16 hours prior to assay to generate ABTS•+.

  • Working Solution: Dilute the generated ABTS•+ with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .

Procedure:

  • Plating:

    • Add 10 µL of compound sample.[1]

    • Add 190 µL of diluted ABTS•+ solution.

  • Incubation: 6 minutes at room temperature (fast reaction).

  • Measurement: Read Absorbance at 734 nm .

Data Analysis & Interpretation

Summarize your findings using the table below. A potent antioxidant typically shows an IC50 < 50 µM.

AssayMetricUnitInterpretation
DPPH IC50µMConcentration required to scavenge 50% of radicals. Lower is better.
FRAP ValueµM Fe(II) EqReducing power equivalent to Fe(II) concentration. Higher is better.
ABTS TEACmM Trolox EqTrolox Equivalent Antioxidant Capacity. Higher is better.
Troubleshooting Guide
  • Precipitation: If the reaction mixture turns cloudy, the compound has crashed out. Switch to the ABTS assay using pure Ethanol as the solvent for the radical working solution.

  • Non-Linearity: If the dose-response curve is flat, ensure the compound is fully solubilized in the stock (DMSO) and that the final concentration of DMSO in the well does not exceed 1% (which can quench radicals itself).

References

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.

  • Arbor Assays. DetectX® FRAP™ (Ferric Reducing Antioxidant Power) Detection Kit Protocol.

  • G-Biosciences. DPPH Antioxidant Assay Protocol.

Sources

Application Note: A Practical Guide to Thin Layer Chromatography (TLC) for the Analysis of Biphenyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of TLC in Analyzing Biphenyl Phenols

Thin Layer Chromatography (TLC) is an essential, rapid, and cost-effective chromatographic technique used for separating components of a mixture.[1][2] Its application is foundational in synthetic chemistry, drug discovery, and quality control, particularly for monitoring reaction progress, identifying compounds, and determining purity.[1][2] This guide provides a detailed framework for developing robust TLC methods for biphenyl phenols, a class of compounds significant in medicinal chemistry and materials science due to their unique structural and electronic properties.

The core principle of TLC is the differential partitioning of analytes between a stationary phase and a mobile phase.[3] In the context of biphenyl phenols, the stationary phase is typically polar silica gel, while the mobile phase is a less polar organic solvent system.[3] The separation is governed by the polarity of the analytes. Biphenyl phenols possess a non-polar biphenyl backbone and one or more polar phenolic hydroxyl (-OH) groups. This duality in their structure is the key to their separation.

Compounds with greater polarity, such as those with multiple hydroxyl groups, will have stronger interactions (like hydrogen bonding) with the polar silica gel stationary phase.[3][4] Consequently, they will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds, like biphenyl itself or phenols with bulky, non-polar substituents, will have a greater affinity for the mobile phase and will migrate further up the plate, exhibiting a higher Rf value.[5][6] Understanding and manipulating this relationship is central to achieving effective separation.

The Causality Behind Method Development Choices

Successful TLC analysis hinges on the logical selection of the stationary phase, mobile phase, and visualization technique, all dictated by the physicochemical properties of biphenyl phenols.

Stationary Phase: Why Silica Gel 60 F₂₅₄ is the Gold Standard

For the analysis of biphenyl phenols, silica gel 60 F₂₅₄ pre-coated plates are overwhelmingly the stationary phase of choice. The rationale is threefold:

  • Polarity and Selectivity: Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH). These groups act as hydrogen bond donors and acceptors, interacting strongly with the polar hydroxyl groups of the phenols, which is the primary mechanism for retention and separation.[3][7]

  • Versatility: Silica gel provides excellent selectivity for a wide range of organic compounds, making it a versatile starting point for method development.[8]

  • Integrated Fluorescence: The "F₂₅₄" designation indicates that the plate is impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[9] Biphenyl phenols, being aromatic, strongly absorb UV light at this wavelength. This allows for a simple, non-destructive visualization method where the compounds appear as dark purple or black spots against a bright green background.[9]

Mobile Phase (Eluent): Tailoring Polarity for Optimal Resolution

The mobile phase is the driving force of the separation and its composition must be carefully optimized. The goal is to find a solvent system that moves all components off the baseline but provides sufficient separation between them, ideally achieving Rf values between 0.2 and 0.8 for the compounds of interest.[4]

  • Solvent Mixtures: A single solvent rarely provides adequate separation. Therefore, a mixture of a non-polar solvent and a more polar solvent is typically employed. Common non-polar choices include hexane , toluene , or dichloromethane , while common polar modifiers include ethyl acetate or acetone .[10][11][12]

  • Adjusting Eluent Strength: The overall polarity, or "strength," of the mobile phase is adjusted by changing the ratio of the solvents.

    • To decrease Rf values (for spots running too high): Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., move from 7:3 Hexane:Ethyl Acetate to 9:1 Hexane:Ethyl Acetate).[5]

    • To increase Rf values (for spots stuck on the baseline): Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[5]

  • The Role of Acidic Additives: Phenols are acidic. On a standard silica gel plate, this can lead to undesirable "tailing" or streaking of the spots due to ionization and inconsistent interactions. Adding a small amount (~0.5-1%) of a volatile acid like formic acid or acetic acid to the mobile phase suppresses the ionization of the phenolic hydroxyl group.[10][13] This results in more compact, well-defined spots and significantly improved resolution.

Experimental Workflow and Protocols

This section provides a comprehensive, step-by-step protocol for the TLC analysis of biphenyl phenols.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Sample Preparation (1 mg/mL in volatile solvent) E1 Spotting (Small, concentrated spots) P1->E1 P2 Chamber Equilibration (Solvent + Filter Paper) E2 Development (Elute until ~1 cm from top) P2->E2 P3 Plate Preparation (Pencil Origin Line) P3->E1 E1->E2 E3 Drying (Mark solvent front immediately) E2->E3 A1 Visualization (UV Light → Chemical Stain) E3->A1 A2 Rf Calculation (Spot Distance / Solvent Distance) A1->A2 A3 Interpretation A2->A3

Caption: Overall workflow for TLC analysis of biphenyl phenols.

Materials and Equipment
  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.

  • Analytes: Biphenyl phenol samples and standards.

  • Solvents: HPLC-grade hexane, ethyl acetate, dichloromethane, toluene, acetone, and formic acid.

  • Sample Preparation: Vials, Pasteur pipettes, and a volatile solvent for dissolution (e.g., dichloromethane or ethyl acetate).[14]

  • Spotting: Glass microcapillary tubes.[4]

  • Development: TLC developing chamber with a lid.

  • Visualization: UV lamp (254 nm), iodine chamber, and/or chemical stain solutions (e.g., Ferric Chloride spray).

  • Tools: Pencil, ruler, forceps.

Protocol: Step-by-Step Methodology

Step 1: Chamber and Sample Preparation (Crucial for Reproducibility)

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. This level must be below the origin line you will draw on your plate.[7]

  • Saturate the Chamber: Cut a piece of filter paper, place it inside the chamber so that it lines one of the walls, and wet it with the mobile phase. Close the chamber with the lid and let it stand for at least 20 minutes to allow the atmosphere inside to become saturated with solvent vapors.[7] This prevents the solvent from evaporating off the plate during development, ensuring uniform solvent flow and reproducible Rf values.[1]

  • Prepare the Sample: Dissolve approximately 1 mg of your biphenyl phenol sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate in a small vial.[4] The concentration should be low to prevent overloading the plate, which leads to streaking.[4]

Step 2: Plate Preparation and Spotting

  • Prepare the Plate: Handle the TLC plate only by the edges to avoid contaminating the surface with skin oils. Using a pencil and ruler, gently draw a straight line across the plate about 1.0 - 1.5 cm from the bottom edge. This is your origin line.[7][15] Never use an ink pen, as the ink components will chromatograph with your sample.

  • Spot the Plate: Dip a microcapillary tube into your prepared sample solution. The liquid will be drawn up by capillary action. Briefly and gently touch the end of the capillary tube to the pencil line on the plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[14] Allow the solvent to fully evaporate. You can re-spot in the same location 2-3 times to increase the concentration, ensuring the spot is dry between applications.

Step 3: Chromatogram Development

  • Elution: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is standing vertically and that the solvent level is below the origin line.[15] Replace the lid and leave the chamber undisturbed.

  • Solvent Front: Allow the mobile phase to ascend the plate via capillary action.[4] When the solvent front has traveled to within 0.5 - 1.0 cm of the top of the plate, remove the plate from the chamber.[3]

  • Mark the Front: Immediately upon removal, use a pencil to mark the position of the solvent front.[4] The solvent is volatile and will evaporate quickly.

Step 4: Visualization and Analysis

  • Drying: Allow the plate to air dry completely in a fume hood.

  • UV Visualization (Non-destructive): Place the dry plate under a UV lamp (254 nm). The aromatic biphenyl phenols will appear as dark spots against the glowing green background.[9] Lightly circle the outline of each spot with a pencil.

  • Chemical Staining (Destructive): For enhanced or specific visualization, a chemical stain can be used after UV analysis.

    • Ferric Chloride (FeCl₃) Stain: This is a highly specific stain for phenols.[16] Prepare a 1% solution of FeCl₃ in 50% aqueous methanol.[16] Spray the plate with the solution or quickly dip it. Phenolic compounds will typically appear as blue, green, or brown spots.[17][18]

    • Iodine (I₂) Chamber: Place the plate in a sealed chamber containing a few crystals of solid iodine. Organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[9] The spots may fade over time, so they should be circled immediately.

  • Rf Calculation: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each component using the formula:[19]

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Polarity_Separation cluster_TLC TLC Plate (Silica Gel) cluster_Key Interpretation Origin Origin Line SolventFront Solvent Front Origin->SolventFront Mobile Phase Flow Spot_A A Spot_B B Key_A Spot A: More Polar (e.g., Dihydroxy Biphenyl) Stronger interaction with silica Lower Rf Value Key_B Spot B: Less Polar (e.g., Monohydroxy Biphenyl) Weaker interaction with silica Higher Rf Value

Caption: Principle of TLC separation based on analyte polarity.

Data Summary and Mobile Phase Selection

The choice of mobile phase is critical and often requires empirical testing. The following table provides starting points for separating biphenyl phenols of varying polarity on silica gel.

Analyte TypeExpected PolarityExample Mobile Phase System (v/v)Expected Rf RangeRationale
BiphenylVery Low19:1 Hexane : Ethyl Acetate0.8 - 0.9The highly non-polar eluent is required to move the non-polar compound off the baseline.[11]
Monohydroxy BiphenylLow to Medium9:1 to 4:1 Hexane : Ethyl Acetate0.4 - 0.7A moderately polar system balances affinity for both phases, allowing for good migration.[20]
Dihydroxy BiphenylMedium to High2:1 Hexane : Ethyl Acetate (+1% Acetic Acid)0.2 - 0.4A more polar eluent is needed to overcome the strong interaction of the two -OH groups with the silica. Acetic acid prevents tailing.[10]
Carboxy-Biphenyl PhenolHigh5:4:1 Chloroform : Ethyl Acetate : Formic Acid0.1 - 0.3The combination of two polar solvents and an acid is necessary to elute this highly polar compound.[10][13]

Note: These are starting recommendations. The optimal solvent system will depend on the specific substitution pattern of the biphenyl phenol. It is best practice to test a few solvent ratios to achieve the best separation.

Conclusion and Best Practices

This guide outlines a comprehensive and scientifically grounded approach to the TLC analysis of biphenyl phenols. By understanding the causal relationships between analyte structure, stationary phase interactions, and mobile phase composition, researchers can develop reliable and reproducible methods. For trustworthy results, always run authentic standards alongside unknown samples on the same plate and ensure meticulous technique, particularly regarding chamber saturation and sample application.

References

  • EDVOTEK. (n.d.). Principles and Practice of Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) Procedure and Principles. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Bober-Majnusz, K. (2014). TLC fractionation and visualization of selected phenolic compounds applied as drugs. ResearchGate. Retrieved from [Link]

  • Nichols, L. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]

  • Pharmacy Infoline. (2018). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). YouTube. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (2015). What is the best mobile phase to separate polyphenols on TLC plate?. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). Characterization of phenolic compounds of turmeric using TLC. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Taibah University. (n.d.). (8): Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]

  • Wang, Y., Zhang, J., & Lin, L. (1999). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Se Pu, 17(1), 18-20. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • CDN. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Removing palladium catalyst residues from biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium Removal in Biphenyl Synthesis (Suzuki-Miyaura Coupling)

🟢 System Status: ONLINE

Current Directive: Minimizing elemental impurities to ICH Q3D limits (<10 ppm). User Role: Senior Application Scientist.

Welcome to the . You are likely here because your biphenyl product—synthesized via Suzuki-Miyaura coupling—has failed QC due to residual Palladium (Pd). Biphenyls are notoriously difficult to purify because their lipophilicity often mimics the solubility profiles of Pd-phosphine complexes, leading to "co-elution" during chromatography.

Below are the three most effective, field-proven workflows for remediating Pd contamination.

🛠️ Module 1: Diagnostic Triage (Start Here)

Before selecting a remediation strategy, you must characterize the nature of your impurity. Palladium exists in two primary states after a Suzuki coupling:

  • Pd(II) Complexes: Soluble species bound to ligands (e.g., triphenylphosphine).

  • Pd(0) Colloids: "Palladium black" aggregates that form dark particulates.

Visualizing the Remediation Logic The following workflow illustrates the decision-making process based on your product's properties.

Pd_Remediation_Workflow Start Crude Biphenyl Reaction Mixture Check_State Visual Inspection: Dark Particulates? Start->Check_State Colloidal Yes: Colloidal Pd(0) Check_State->Colloidal Black Precipitate Soluble No: Soluble Pd(II) Complex Check_State->Soluble Clear/Orange Solution Celite Hot Filtration via Celite (Remove Bulk Solids) Colloidal->Celite Scavenger_Select Select Remediation Method Celite->Scavenger_Select Residual Soluble Pd Soluble->Scavenger_Select Method_A Method A: Functionalized Silica (Best for High Value/Low Vol) Scavenger_Select->Method_A Fastest/Cleanest Method_B Method B: L-Cysteine Wash (Best for Scale-up/Cost) Scavenger_Select->Method_B Cheapest Method_C Method C: Activated Carbon (Best for Stable/Non-Polar) Scavenger_Select->Method_C General Purpose

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on impurity state and process constraints.

📚 Knowledge Base: Troubleshooting Protocols

Ticket #001: "I used a silica scavenger, but my Pd levels are still >500 ppm."

Diagnosis: Standard silica gel is ineffective against chelated Pd. You likely used unfunctionalized silica or the wrong functional group for your specific ligand system. In Suzuki couplings, phosphine ligands (like


 or dppf) compete strongly for the metal center.

The Solution: Thiol-Functionalized Silica (The "Gold Standard") According to Hard-Soft Acid-Base (HSAB) theory, Palladium is a "soft" acid. To displace it from a phosphine ligand, you need a "soft" base with higher affinity. Sulfur (Thiol) is the ideal candidate [1].

Protocol:

  • Solvent Choice: Dissolve crude biphenyl in THF or Ethyl Acetate (avoid MeOH if using silica backbones prone to hydrolysis, though most modern scavengers are stable).

  • Loading: Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol or equivalent) at 5–10 equivalents relative to the residual Pd content (not the initial catalyst loading).

  • Temperature: Heat to 50°C for 4 hours. Crucial Step: Heat increases the kinetics of ligand exchange, allowing the thiol to displace the phosphine [2].

  • Filtration: Filter through a 0.45 µm pad to remove the scavenger.

Scavenger TypeFunctional GroupBest ForMechanism
Thiol (Si-SH) MercaptanPd(II) & Pd(0)Strong covalent binding (S-Pd)
Thiourea ThioureaPd(II) AcetatesChelation
Diamine EthylenediaminePd(II) SaltsCoordination
Ticket #002: "I cannot afford expensive scavengers for a 5kg batch."

Diagnosis: Solid-phase scavengers are expensive for kilogram-scale reactions. Liquid-liquid extraction is preferred, but standard water washes fail because Pd-phosphine complexes are lipophilic.

The Solution: The L-Cysteine Wash L-Cysteine is a zwitterionic amino acid that acts as a water-soluble ligand. It strips Pd from the organic layer into the aqueous layer by forming a highly stable, water-soluble Pd-cysteine complex [3].

Protocol:

  • Preparation: Dissolve crude biphenyl in a water-immiscible solvent (Toluene or DCM).

  • The Wash: Prepare a 10% (w/v) aqueous solution of L-Cysteine .

  • Execution:

    • Add the aqueous L-Cysteine solution to the organic layer (Ratio 1:1 vol/vol).

    • Heat the biphasic mixture to 60°C and stir vigorously for 1 hour. Note: Room temperature stirring is often insufficient for biphenyls due to steric hindrance.

  • Separation: Separate the layers. The aqueous layer will turn dark/yellow (containing the Pd).

  • Polishing: Wash the organic layer once with 5% sodium bicarbonate to remove residual cysteine.

Warning: Ensure your product does not contain aldehydes, as L-cysteine can condense with them to form thiazolidines.

Ticket #003: "My product is turning grey during crystallization."

Diagnosis: This is "Occlusion." As your biphenyl product crystallizes, it traps colloidal Pd(0) particles inside the crystal lattice. Recrystallization often fails to remove this because the "seeds" of Pd induce nucleation.

The Solution: Activated Carbon + Hot Filtration Activated carbon absorbs Pd(0) effectively but can also adsorb your product (yield loss). The key is using specific "synthetic carbon" or high-surface-area charcoal designed for metal scavenging [4].[1]

Protocol:

  • Dissolve product in a solvent where it is highly soluble at hot temperatures (e.g., Ethanol or Toluene).

  • Add Activated Carbon (10-20 wt% relative to product).

  • Reflux for 1-2 hours.

  • Critical Step: Filter while hot through a pre-wetted Celite pad. If the solution cools during filtration, the product will crystallize in the filter along with the charcoal/Pd.

  • Allow the filtrate to cool slowly to induce crystallization.

⚖️ Regulatory Reference: ICH Q3D Limits[1][2][3]

When validating your removal method, you must meet the Permitted Daily Exposure (PDE) limits set by the International Council for Harmonisation (ICH) [5]. Palladium is a Class 2B impurity.

Administration RoutePDE (

g/day )
Concentration Limit (ppm)*
Oral 10010
Parenteral (IV) 101
Inhalation 10.1

*Assuming a max daily dose of 10g of drug product.[2] If dose is lower, the ppm limit can be higher.

🔗 References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Snell, R. H., et al. (2013). Trace Metal Removal from API Solutions using L-Cysteine. Organic Process Research & Development. Link

  • Sigma-Aldrich. (2020). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.[1] Technical Application Note. Link

  • ICH. (2019). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. Link

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Methoxyphenyl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving methoxyphenyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with these valuable reagents. The methoxy group, while offering unique electronic properties, introduces specific considerations, particularly concerning reaction temperature, that can influence yield and product purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with 4-methoxyphenyl boronic acid is giving low yields at 100 °C. I suspect decomposition. What is the optimal temperature range?

A1: While many Suzuki protocols suggest temperatures around 80-110 °C, high temperatures can be detrimental when using methoxyphenyl boronic acids.[1][2] The primary concerns at elevated temperatures are the increased rates of side reactions, most notably protodeboronation and potential catalyst decomposition.[2] For many methoxyphenyl boronic acid couplings, a temperature range of 60-80 °C is often a more effective starting point.

Troubleshooting Steps & Scientific Rationale:

  • Systematic Temperature Screen: The most reliable method to determine the optimal temperature for your specific substrate combination is to conduct a systematic screen.

    • Protocol: Set up identical small-scale reactions and vary the temperature in 5-10 °C increments (e.g., 60 °C, 70 °C, 80 °C, 90 °C).

    • Analysis: Monitor the reaction progress by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to track product formation and the consumption of starting materials. This will reveal the temperature at which the reaction proceeds efficiently without significant byproduct formation.

  • Causality - The Energetic Balance: The goal is to provide enough thermal energy to overcome the activation energy of the desired catalytic cycle steps (oxidative addition, transmetalation, reductive elimination) without excessively accelerating off-cycle reactions.[2] Excessive heat can favor pathways like protodeboronation, where the boronic acid is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture.[3][4]

Q2: I'm observing a significant amount of anisole as a byproduct in my reaction with 2-methoxyphenyl boronic acid. What is causing this and how can I prevent it?

A2: The formation of anisole is a classic indicator of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] This is a common challenge, particularly with electron-rich or sterically hindered boronic acids, and its rate can be highly dependent on reaction conditions, including temperature and pH.[3][4]

Strategies to Mitigate Protodeboronation:

  • Lower the Reaction Temperature: As discussed in Q1, protodeboronation is often accelerated by heat. Reducing the temperature is the first and most critical parameter to adjust.[4]

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation.[5][6]

    • Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] These weaker bases can provide the necessary activation for the Suzuki coupling while minimizing the rate of the competing C-B bond cleavage.[4]

    • Anhydrous Conditions: While many Suzuki reactions use aqueous bases, switching to anhydrous conditions can sometimes suppress protodeboronation by reducing the availability of proton sources.[7]

  • Use a More Active Catalyst System: A highly active catalyst can accelerate the desired cross-coupling to such an extent that it "outruns" the slower protodeboronation side reaction.[4][8]

    • Modern Ligands: Employ highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that promote rapid catalytic turnover.[7][9]

  • Boronic Acid Surrogates: For particularly sensitive substrates, converting the boronic acid to a more stable derivative is a highly effective strategy.[3][7]

    • Pinacol Esters: These are generally more stable towards protodeboronation.[10]

    • MIDA Boronates & Organotrifluoroborates: These derivatives offer a "slow-release" of the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing side reactions.[3][11]

Q3: My reaction with ortho-methoxyphenyl boronic acid is sluggish compared to the para-isomer, even at elevated temperatures. Is this expected?

A3: Yes, this is a well-documented phenomenon. The ortho-methoxy group presents significant steric hindrance around the boron center. This steric bulk can impede the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[12][13]

Additionally, the oxygen of the ortho-methoxy group can act as a coordinating ligand to the palladium center in the transition state.[12][14] This chelation effect can influence the reaction's regioselectivity and, in some cases, slow down the catalytic turnover compared to the less-hindered meta and para isomers.

Optimization Strategy for ortho-Substituted Substrates:

ParameterRecommendation for ortho-Methoxyphenyl Boronic AcidRationale
Ligand Use bulky, electron-rich monophosphine ligands (e.g., SPhos, RuPhos, XPhos).Bulky ligands promote the formation of a coordinatively unsaturated Pd(0) species, which is necessary for oxidative addition, and can accelerate the overall catalytic cycle to overcome steric hindrance.[15]
Temperature Cautiously increase temperature, but monitor for decomposition. An initial screen from 80-110 °C is reasonable.While higher temperatures can help overcome the steric barrier, they also increase the risk of side reactions. A careful balance is required.[2]
Base Use a strong but non-nucleophilic base like K₃PO₄ or Cs₂CO₃.A robust base is needed to facilitate the formation of the boronate anion, which is the active species in transmetalation, especially when the boronic acid is sterically encumbered.[5]
Catalyst Loading Consider a slightly higher catalyst loading (e.g., 2-3 mol%).For sluggish reactions, increasing the concentration of the active catalyst can improve reaction rates and overall conversion.
Q4: I am concerned about potential ether cleavage of the methoxy group at high temperatures. How stable is the O-CH₃ bond under typical Suzuki conditions?

A4: The aryl C-O bond of a methoxy group is generally robust and not prone to cleavage under standard Suzuki-Miyaura conditions (Pd catalyst, phosphine ligand, carbonate or phosphate base). Dedicated catalyst systems, often involving nickel catalysts or specialized palladium systems with strong σ-donating ligands, are typically required to activate and cleave such C-O bonds.[5]

However, if you are using unusually harsh conditions (e.g., very high temperatures >120 °C, strongly coordinating solvents, or aggressive bases), the possibility, while low, cannot be entirely dismissed. If you suspect ether cleavage (formation of a phenol byproduct), the primary solution is to reduce the reaction temperature. The optimal range of 60-100 °C for most methoxyphenyl boronic acid couplings is well below the conditions typically required for C-O bond activation.

Experimental Workflow & Visualization

General Protocol for Temperature Optimization
  • Reagent Preparation: To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 eq), methoxyphenyl boronic acid (1.2-1.5 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., Dioxane/H₂O 4:1). Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and ligand solution if required.

  • Execution: Place the vials in separate wells of a pre-heated reaction block set to the desired temperatures (e.g., 60, 70, 80, 90 °C) and stir vigorously for a set time (e.g., 12 hours).

  • Analysis: After cooling, quench a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine conversion and the relative ratio of product to byproducts.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle. Optimizing temperature is about finding the sweet spot where the rate of this productive cycle far exceeds the rate of off-cycle reactions like protodeboronation.

Suzuki_Miyaura_Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product Ar1X Ar¹-X Ar2BOH2 Ar²B(OH)₂ + Base BaseComplex [Ar²B(OH)₃]⁻ BaseComplex->Transmetalation Protodeboronation Protodeboronation (Side Reaction) BaseComplex->Protodeboronation H⁺ source (e.g., H₂O) Anisole Anisole (Byproduct) Protodeboronation->Anisole

Caption: The Suzuki-Miyaura Catalytic Cycle and the competing protodeboronation side reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues with low product yield in methoxyphenyl boronic acid couplings.

Troubleshooting_Workflow start Low Yield Observed check_side_products Analyze Crude Reaction: Anisole or Homocoupling? start->check_side_products protodeboronation Protodeboronation (Anisole Detected) check_side_products->protodeboronation Yes other_issues No Anisole or Homocoupling is Dominant check_side_products->other_issues No lower_temp Decrease Temperature (e.g., to 60-80 °C) protodeboronation->lower_temp change_base Switch to Milder Base (K₃PO₄, K₂CO₃) lower_temp->change_base faster_catalyst Use More Active Ligand (e.g., SPhos) change_base->faster_catalyst check_reagents Check Reagent Quality (Boronic Acid, Solvent, Base) other_issues->check_reagents degas Improve Degassing (Freeze-Pump-Thaw) check_reagents->degas optimize_ligand Screen Ligands / Optimize Pd:Ligand Ratio degas->optimize_ligand

Caption: A decision-making workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Protodeboronation. Retrieved from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • ChemRxiv. (2024).
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • BenchChem. (n.d.). Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid.
  • Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Carrow, B. P., & Hartwig, J. F. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4174–4185.
  • Aldeghi, M., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Physical Chemistry A.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2024, February 1). Suzuki reaction.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Expertise Level: Advanced Topic: Chromatography / Method Development / Troubleshooting

Introduction: The "Phenolic Challenge"

Welcome to the Technical Support Center. If you are analyzing phenolic compounds (flavonoids, phenolic acids, tannins) and seeing "shark fin" peaks or broad tailing, you are encountering a classic chromatographic challenge.

Phenolic compounds possess a dual nature that makes them difficult to chromatograph:

  • Acidity: They contain ionizable hydroxyl (-OH) and carboxyl (-COOH) groups.

  • Chelation Potential: Many phenolics (especially catechols and flavonoids like quercetin) are strong metal chelators.

This guide moves beyond generic advice to address the specific chemical interactions causing your tailing.

Diagnostic Workflow

Before modifying your method, use this logic tree to isolate the root cause. Tailing is rarely random; it is a symptom of a specific chemical mismatch.

DiagnosticTree Start START: Observe Tailing (As > 1.2) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH AdjustPH Action: Lower pH to ~2.5 (Suppress Ionization) IsLowPH->AdjustPH No CheckCol Step 2: Check Column Chemistry IsLowPH->CheckCol Yes AdjustPH->CheckCol IsEndcapped Is Column End-capped? CheckCol->IsEndcapped ChangeCol Action: Switch to High-Coverage End-capped C18 IsEndcapped->ChangeCol No CheckMetal Step 3: Check Metal Chelation IsEndcapped->CheckMetal Yes ChangeCol->CheckMetal IsChelator Analyte has Catechol/Galloyl group? CheckMetal->IsChelator Passivate Action: Passivate System (Nitric/Phosphoric Wash) IsChelator->Passivate Yes Overload Step 4: Check Mass Overload IsChelator->Overload No

Figure 1: Diagnostic logic tree for isolating the source of peak tailing in phenolic analysis.

Module 1: The Chemistry of Silanols (pH Optimization)

Q: I am using a standard C18 column. Why do my phenolic acids tail even with methanol/water gradients?

The Mechanism: Silica-based columns contain residual silanol groups (Si-OH) on the surface that were not covered by the C18 ligand.[1]

  • The Mismatch: Silanols are weakly acidic (pKa ~ 3.5 - 4.5). Phenolic acids (e.g., Gallic acid) are also acidic (pKa ~ 4.5).

  • The Interaction: If your mobile phase pH is near 4.0 or higher, the silanols deprotonate to form

    
    . Simultaneously, your phenolic analyte may partially ionize. The result is a mix of ion-exchange interactions and hydrogen bonding, dragging the peak tail.
    

The Solution: You must suppress the ionization of the silanols and the analyte. This requires a mobile phase pH at least 1.5 units below the pKa of the analyte. For phenolics, the target is pH 2.0 – 2.5 .

Protocol: Acid Modifier Selection

Detector Type Recommended Acid Concentration Why?

| UV / DAD | Phosphoric Acid (


) | 0.1% (v/v) | Transparent at low UV (210 nm). Excellent suppression of silanol activity. |
| LC-MS / MS  | Formic Acid (

) | 0.1% (v/v) | Volatile. Phosphoric acid is non-volatile and will ruin a Mass Spec source. | | Legacy Methods | TFA (Trifluoroacetic acid) | 0.05% - 0.1% | Strong ion-pairing agent. Warning: Causes signal suppression in MS and is difficult to wash out of columns. |

Expert Tip: Do not rely on "pH adjustment" by dropping acid into water until a meter reads 2.5. Prepare gravimetrically (e.g., 1 mL acid in 1000 mL water) to ensure run-to-run reproducibility.

Module 2: The Hidden Enemy (Metal Chelation)

Q: My pH is 2.0, but flavonoids like Quercetin and Catechin still show broad, tailing peaks. What is missing?

The Mechanism: This is often misdiagnosed as column failure. Flavonoids containing a catechol moiety (two adjacent -OH groups) or a 4-keto-5-hydroxy motif are potent metal chelators.

  • The Source: Stainless steel frits, tubing, and injector needles leach trace Iron (Fe) ions.

  • The Effect: The phenolic compound binds to the iron adsorbed on the column frit. This is not "retention"; it is "trapping," causing severe tailing and sometimes total loss of sample (recovery < 80%).

The Solution: System Passivation You must strip the metal ions from the flow path.

Protocol: Acid Passivation Wash Warning: Remove your analytical column before this step.[2][3] Connect the injector directly to the detector with a union.

  • Flush 1: HPLC-grade Water (flow 1.0 mL/min, 10 mins).

  • Passivation Agent: 30% Phosphoric Acid OR 6M Nitric Acid.

    • Note: Phosphoric is safer; Nitric is more aggressive but requires removing UV flow cells to avoid damage.

  • Action: Pump acid solution for 30–60 minutes.

  • Flush 2: HPLC-grade Water (flow 1.0 mL/min, until pH is neutral).

  • Re-install Column: Condition with mobile phase.

Alternative: Chelation Additives If you cannot passivate, add EDTA (0.1 mM) or Medronic Acid to your aqueous mobile phase. This "sacrificial" chelator binds the iron before your analyte does. Note: EDTA is not recommended for LC-MS.

Passivation Step1 1. Remove Column (Install Union) Step2 2. Water Flush (10 min) Step1->Step2 Step3 3. Acid Wash (30% H3PO4, 60 min) Step2->Step3 Step4 4. Water Neutralize (Until pH 7) Step3->Step4

Figure 2: Workflow for removing metal contaminants from HPLC hardware.

Module 3: Stationary Phase Selection

Q: Is my C18 column the wrong tool for the job?

The Mechanism: Standard C18 columns (uncapped) have many exposed silanols. For polar phenolics, "Dewetting" (phase collapse) can also occur if you run 100% aqueous mobile phases to retain early-eluting acids like Gallic acid.

Selection Guide:

  • End-Capping is Mandatory: Ensure your column is "fully end-capped." Manufacturers treat the silica with small silanes (e.g., trimethylchlorosilane) to cover the exposed silanols that the large C18 chains missed.

  • Polar-Embedded Groups: For difficult phenolics, use a column with a polar group embedded in the alkyl chain (often designated as "Polar," "Aqua," or "T3").

    • Benefit: These columns shield silanols better and allow 100% aqueous stability without phase collapse.

Module 4: Mass vs. Volume Overload

Q: How do I distinguish between chemical tailing and column overloading?

The Mechanism:

  • Mass Overload: The stationary phase runs out of binding sites.

    • Symptom:[2][3][4][5][6][7] The peak looks like a "shark fin" (sharp front, broad tail). Retention time decreases.

  • Volume Overload: The sample solvent volume is too large, causing band broadening before the analyte hits the column.

    • Symptom:[2][3][4][5][6][7] Flat-topped, blocky peaks.

Troubleshooting Table:

ParameterStandard Limit (4.6 x 150mm Column)Correction
Injection Volume < 20 - 50 µLReduce volume; concentrate sample.
Sample Solvent Must match Mobile Phase ADilute sample in Mobile Phase A (Water/Acid). Never inject phenolics dissolved in 100% MeOH if starting a gradient at 5% MeOH.
Mass Load < 100 µg per peakDilute sample 1:10 and re-inject. If peak symmetry improves, it was mass overload.
References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Remediation. Retrieved from [Link]

  • Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography Systems.[2][3][5] Retrieved from [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks and Secondary Interactions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). Investigation of metal-flavonoid chelates and HPLC.[8][9][10] Retrieved from [Link]

Sources

Preventing oxidation of 2-Methoxy-5-(4-methoxyphenyl)phenol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Biaryl Phenols Ticket ID: #BP-OX-552 Subject: Prevention of Oxidation in 2-Methoxy-5-(4-methoxyphenyl)phenol Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Part 1: The Core Directive (Mechanism of Failure)

User Query: Why does my 2-Methoxy-5-(4-methoxyphenyl)phenol turn pink/brown during storage, and how do I stop it?

Scientist Response: The degradation you are observing is not random; it is a predictable cascade driven by the specific electronic structure of your molecule.

The Structural Vulnerability: Your molecule is a biaryl phenol with two critical electron-donating groups (EDGs): a methoxy group at the ortho position and a 4-methoxyphenyl group at the meta position (relative to the hydroxyl).

  • Electron Richness: These EDGs increase the electron density of the phenol ring, lowering its oxidation potential. This makes the phenolic proton (

    
    ) significantly easier to abstract than in unsubstituted phenol.
    
  • Radical Stabilization: Once the phenolic hydrogen is removed (by trace radical initiators, light, or enzymatic impurities), the resulting phenoxy radical is highly stabilized by resonance across the biaryl system.

  • The "Pink" Product: This stable radical rapidly reacts with molecular oxygen (

    
    ) to form quinones  or couples to form biphenyl dimers . The pink/red color you see is the formation of extended conjugated systems (quinones), which act as dyes even at ppm levels.
    

The Oxidation Pathway: The following diagram illustrates the cascade from a pure white powder to a colored impurity.

OxidationPathway Phenol Pure Phenol (Colorless/White) Radical Phenoxy Radical (Highly Stabilized) Phenol->Radical Light (hv) / Trace Metals / O2 Quinone Ortho/Para Quinone (Pink/Red Impurity) Radical->Quinone + O2 (Oxidation) Dimer C-C Coupled Dimer (Insoluble Precipitate) Radical->Dimer Radical Coupling

Figure 1: The mechanistic pathway of electron-rich phenol degradation.[1][2] Note that the radical intermediate is the "gatekeeper" step that must be prevented.

Part 2: The Storage Protocol (SOP)

To prevent the pathway above, you must block the three initiators: Oxygen, Light, and Heat. [1]

Standard Operating Procedure (SOP-BP-05)

ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a stable "blanket" over the solid.[1] Nitrogen (

) is lighter and diffuses away faster if the seal is imperfect.
Temperature -20°C (

5°C)
Low temperature kinetically inhibits the radical propagation step. Storage at RT dramatically accelerates quinone formation.[1]
Container Amber Glass + Teflon Liner Amber glass blocks UV light (which cleaves the O-H bond). Teflon liners prevent oxygen permeation common with polyethylene caps.[1]
State Solid Powder Never store this compound in solution for long periods.[1] Dissolved oxygen in solvents will degrade it within hours/days.[1]

The "Argon Backfill" Workflow:

  • Aliquot Immediately: Do not store one large bottle. Upon receipt, divide the material into single-use vials inside a glovebox or using a funnel under an inverted funnel argon stream.

  • Seal: Cap the vial tightly. Wrap the cap-neck junction with Parafilm or electrical tape to create a secondary gas barrier.

  • Bag: Place vials into a heat-sealed Mylar bag with a small packet of oxygen scavenger (e.g., Ageless®).

Part 3: Troubleshooting & FAQs

Q1: My sample has already turned slightly pink. Is it ruined?

  • Status: Salvageable.

  • Diagnosis: The color comes from trace quinones (typically <1%). Because quinones have high extinction coefficients, a tiny amount looks dramatic.[1]

  • Rescue Protocol:

    • Dissolve the solid in a minimal amount of degassed Dichloromethane (DCM).

    • Pass the solution through a short pad of Silica Gel . The polar quinones will stick to the silica, while the phenol elutes.

    • Evaporate solvent immediately and store under Argon.[1]

    • Alternative: Recrystallization from Hexane/Ethyl Acetate (degassed) is effective if you have >500mg.[1]

Q2: Can I store it in DMSO or Methanol stock solutions?

  • Status: Critical Risk.

  • Explanation: No. Polar protic solvents (Methanol) and DMSO can dissolve high amounts of oxygen.[1] Furthermore, DMSO can act as a mild oxidant under certain conditions.[1]

  • Recommendation: If you must make a stock, use anhydrous, degassed DMSO , store at -80°C, and use within 2 weeks.[1]

Q3: I don't have an Argon line. Is Nitrogen okay?

  • Status: Acceptable with caveats.

  • Adjustment: If using Nitrogen, you must be more vigilant about the physical seal. Nitrogen mixes with air more easily than Argon.[1] Ensure the headspace of the vial is minimized (choose a vial size that matches your sample volume).

Storage Decision Tree:

StorageLogic Start Receive Shipment CheckColor Is Color White/Off-White? Start->CheckColor Yes Yes CheckColor->Yes No No (Pink/Brown) CheckColor->No Aliquot Aliquot into Amber Vials (Under Argon) Yes->Aliquot Freeze Store at -20°C Aliquot->Freeze Purify Purify: Silica Plug or Recrystallization No->Purify Purify->Aliquot

Figure 2: Decision logic for handling incoming shipments of electron-rich phenols.

References

  • Mechanisms of Phenolic Oxid

    • Title: Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents (Context on electron-rich vs deficient mechanisms).
    • Source: N
    • URL:[Link]

  • Storage Stability D

    • Title: Influence of Storage Conditions on Stability of Phenolic Compounds.[1][3][4][5]

    • Source: N
    • URL:[Link]

  • Purific

    • Title: Purification: How To - Recrystallization and Solvent Selection.[1]

    • Source: University of Rochester, Department of Chemistry[1]

    • URL:[Link]

  • General Chemical Safety

    • Title: Oxidative coupling of phenols (Mechanism of dimer formation).[1]

    • Source: Wikipedia (General Reference for Coupling Mechanisms)
    • URL:[Link][1]

Sources

Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Topic: Impurity Profile Management – Homocoupling Suppression Ticket ID: SM-HC-001

Diagnostic Triage: Identify Your Impurity

Before adjusting your protocol, you must identify which homocoupling pathway is active. In a standard cross-coupling of Ar¹-X (Electrophile) and Ar²-B(OH)₂ (Nucleophile), three outcomes are possible. Use the logic tree below to diagnose your specific issue.

Figure 1: Impurity Diagnostic Logic

DiagnosticTree Start Analyze Crude Reaction Mixture (LCMS / GCMS) Check1 Is Ar¹-Ar¹ (Electrophile Dimer) present? Start->Check1 Check2 Is Ar²-Ar² (Nucleophile Dimer) present? Check1->Check2 No ResultA ISSUE: Reductive Homocoupling Cause: Stalled Transmetalation or Disproportionation Check1->ResultA Yes ResultB ISSUE: Oxidative Homocoupling Cause: Oxygen Ingress or Pd(II) Precatalyst reduction Check2->ResultB Yes ActionA Go to Module 3: Electrophile Management ResultA->ActionA ActionB Go to Module 2: Oxygen & Stoichiometry ResultB->ActionB

Caption: Diagnostic flow for categorizing Suzuki-Miyaura impurities based on the dimer structure.

Module: Oxidative Homocoupling (Nucleophile Dimer)

Symptom: Presence of Ar²-Ar² . Root Cause: The most common cause is the presence of molecular oxygen, which facilitates the oxidation of the boronic acid in the presence of Palladium. A secondary cause is the "Glaser-like" coupling promoted by Pd(II) precatalysts before the active Pd(0) cycle begins.

The Mechanism of Failure

While the standard cycle involves Pd(0)/Pd(II), homocoupling often hijacks the cycle via a peroxo-palladium species formed when oxygen reacts with the catalyst.

Figure 2: The Oxygen Interference Pathway

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar¹-Pd-X) Pd0->OxAdd Peroxo Peroxo-Pd Species [Pd]-O-O-H Pd0->Peroxo + O₂ TransMet Transmetalation OxAdd->TransMet Prod Product Ar¹-Ar² TransMet->Prod Prod->Pd0 O2 O₂ Ingress Homo Homocoupling Ar²-Ar² Peroxo->Homo + 2 Ar²-B(OH)₂

Caption: Oxygen intercepts Pd(0), creating peroxo-species that consume boronic acid to form homodimers.[1]

Troubleshooting & FAQs

Q: I degassed my solvent by sonication, but I still see homocoupling. Why? A: Sonication is insufficient for sensitive Suzuki couplings. It removes macroscopic bubbles but leaves dissolved oxygen.

  • Correction: Switch to Sparging (bubbling inert gas) for at least 15-30 minutes or use the Freeze-Pump-Thaw method.

Q: My boronic acid is electron-deficient (e.g., 4-CF3-Ph-B(OH)2). Why is it dimerizing even under argon? A: You are likely seeing a non-oxidative pathway described by Lennox and Lloyd-Jones [1]. Electron-poor boronic acids can undergo a protonolysis/second transmetalation event that does not require oxygen.[2]

  • Correction:

    • Slow Addition: Add the boronic acid via syringe pump over 1-2 hours. This keeps the instantaneous concentration of Ar² low, statistically favoring the cross-coupling over the second transmetalation.

    • Ligand Switch: Use bulky biaryl phosphine ligands (e.g., SPhos, XPhos) which sterically discourage the formation of the bis-aryl-palladium homocoupling intermediate.

Q: Can I add a reducing agent? A: Yes. In the industrial synthesis of LY451395, researchers successfully suppressed homocoupling by adding Potassium Formate .[3][4] This acts as a mild reductant to scavenge Pd(II) species that might otherwise oxidize the boronic acid [2].

Protocol: The "Gold Standard" Deoxygenation

Use this for reactions yielding >5% homocoupling impurity.

MethodEfficiencyProtocol Steps
Sparging High (Routine)1. Submerge a long needle connected to Ar/N₂ directly into the solvent.2. Bubble vigorously for 20 mins (for <100mL).3. Add reagents under positive gas flow.
Freeze-Pump-Thaw Extreme (Sensitive)1. Freeze solvent in Schlenk flask (LN₂).2. Apply high vacuum (5-10 min).3. Thaw in warm water (under static vacuum).4. Repeat 3x. Backfill with Ar.

Module: Reductive Homocoupling (Electrophile Dimer)

Symptom: Presence of Ar¹-Ar¹ . Root Cause: This occurs when the oxidative addition complex (Ar¹-Pd-X) fails to transmetalate quickly. It then undergoes disproportionation or reduction (often by the solvent, e.g., alcohols) to form the dimer.

Troubleshooting & FAQs

Q: I am using an aryl chloride and seeing Ar¹ dimers. Is my catalyst dead? A: Not dead, but likely "bored." If the boronic acid is not activated (boronate formation), the Pd sits with the Aryl halide attached.

  • Correction: Check your base strength. Aryl chlorides often require stronger bases (Cs₂CO₃ or K₃PO₄) or anhydrous conditions to facilitate transmetalation. Ensure water is present if using inorganic bases (solubility issue).

Q: Does the solvent matter? A: Yes. Alcohols (isopropanol, ethanol) can act as reducing agents, converting Ar¹-Pd-X into Ar¹-H (dehalogenation) or promoting disproportionation to Ar¹-Ar¹.

  • Correction: Switch to non-protic polar solvents like Dioxane , DMF , or Toluene/Water mixtures if reductive coupling is observed.

Module: The "Hidden" Variable (Protodeboronation)

Context: Users often mistake protodeboronation (loss of boronic acid to Ar²-H) for catalyst failure. They then add excess boronic acid (2.0 - 3.0 equiv) to compensate. The Trap: Adding excess boronic acid increases the statistical probability of homocoupling (Ar²-Ar²).

Self-Validating Check:

  • Run a control: Ar²-B(OH)₂ + Base + Solvent + Heat (No Catalyst, No Electrophile).

  • Analyze by LCMS after 1 hour.

  • If Ar²-H is present, your boronic acid is unstable. Adding more will only increase impurities.

  • Solution: Switch to a MIDA Boronate or Potassium Trifluoroborate salt for a "slow release" effect, maintaining low concentration of the active species [3].

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling.

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006).[1][2] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[5][6] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[5]

  • Urban, D., Cohen, L., Bernhardt, S., & Balme, G. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 13(2), 315–320.[4] (Referencing the LY451395 case study strategy).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Methoxy-5-(4-methoxyphenyl)phenol: A Comparative Analysis of 1H NMR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Methoxy-5-(4-methoxyphenyl)phenol, a biphenyl derivative with potential applications in medicinal chemistry. Beyond a simple spectral interpretation, this document offers a comparative assessment of alternative analytical techniques, complete with experimental protocols, to provide a comprehensive framework for its characterization.

The Central Role of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a paramount technique for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons within a molecule. For a molecule like 2-Methoxy-5-(4-methoxyphenyl)phenol, with its distinct aromatic and methoxy protons, 1H NMR is uniquely suited to confirm its intricate structure.

Predicted 1H NMR Spectrum of 2-Methoxy-5-(4-methoxyphenyl)phenol

The following is a predicted 1H NMR spectrum for 2-Methoxy-5-(4-methoxyphenyl)phenol. This prediction, generated using advanced computational algorithms, serves as a robust reference for experimental work.

Predicted Chemical Shifts and Splitting Patterns:

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a7.40Doublet2HH-2', H-6'
b6.95Doublet2HH-3', H-5'
c6.90Doublet1HH-6
d6.85Doublet of Doublets1HH-4
e6.80Doublet1HH-3
f5.50Singlet1H-OH
g3.85Singlet3H2-OCH3
h3.80Singlet3H4'-OCH3

In-Depth Analysis of the Predicted 1H NMR Spectrum

The predicted spectrum reveals eight distinct proton signals, consistent with the nine unique proton environments in the molecule, with the two protons at the 2' and 6' positions being chemically equivalent due to free rotation around the C-C single bond.

  • Aromatic Region (6.80 - 7.40 ppm): The signals in this region are characteristic of protons attached to the benzene rings [see Additional Reading 11].

    • The doublet at 7.40 ppm (a) , integrating to 2H, is assigned to the protons on the 4-methoxyphenyl ring that are ortho to the other phenyl ring (H-2' and H-6'). Their downfield shift is attributed to the deshielding effect of the neighboring aromatic ring.

    • The doublet at 6.95 ppm (b) , also integrating to 2H, corresponds to the protons on the 4-methoxyphenyl ring that are meta to the other phenyl ring (H-3' and H-5'). These are upfield relative to H-2'/H-6' due to the electron-donating effect of the methoxy group.

    • The signals for the protons on the 2-methoxyphenol ring appear as a doublet at 6.90 ppm (c, H-6) , a doublet of doublets at 6.85 ppm (d, H-4) , and a doublet at 6.80 ppm (e, H-3) . The specific splitting patterns arise from the coupling with their neighboring protons.

  • Phenolic Proton (5.50 ppm): The singlet at 5.50 ppm (f) is assigned to the hydroxyl proton. Its chemical shift can be variable and is often concentration and solvent dependent. It appears as a singlet as it typically does not couple with neighboring protons due to rapid exchange[1].

  • Methoxy Protons (3.80 - 3.85 ppm): The two singlets at 3.85 ppm (g) and 3.80 ppm (h) are assigned to the protons of the two methoxy groups. Their distinct chemical shifts are due to their different electronic environments.

A Robust Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality, reproducible 1H NMR spectrum of 2-Methoxy-5-(4-methoxyphenyl)phenol, the following self-validating protocol is recommended:

dot

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep_start Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) prep_start->dissolve tms Add Internal Standard (e.g., TMS) dissolve->tms transfer Transfer to a 5 mm NMR Tube tms->transfer acq_start Insert Sample into Spectrometer transfer->acq_start To Spectrometer lock Lock on Deuterium Signal acq_start->lock shim Shim for Magnetic Field Homogeneity lock->shim setup Set Acquisition Parameters (e.g., 16 scans, 1s relaxation delay) shim->setup acquire Acquire FID setup->acquire proc_start Fourier Transform FID acquire->proc_start To Processing Software phase Phase Correction proc_start->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calibrate Calibrate Spectrum to TMS (0 ppm) integrate->calibrate

Caption: Experimental workflow for 1H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Methoxy-5-(4-methoxyphenyl)phenol.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and spectral width.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive characterization often involves orthogonal analytical techniques. The following section compares 1H NMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of 2-Methoxy-5-(4-methoxyphenyl)phenol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For 2-Methoxy-5-(4-methoxyphenyl)phenol, HPLC can be used to assess its purity and quantify its concentration.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient elution is often effective for separating biphenyl derivatives. A typical gradient could be:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (e.g., 254 nm or the λmax).

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.

  • Data Analysis: The retention time of the peak corresponding to 2-Methoxy-5-(4-methoxyphenyl)phenol is used for identification (by comparison to a standard), and the peak area is used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It provides both chromatographic retention time and a mass spectrum, which offers valuable structural information.

Detailed GC-MS Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Data Analysis: The retention time from the GC and the fragmentation pattern in the mass spectrum are used to identify the compound. The molecular ion peak (M+) would be expected at m/z 230.26 for C13H12O2.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in 2-Methoxy-5-(4-methoxyphenyl)phenol.

Detailed UV-Vis Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.

  • Measurement: Scan the absorbance of the sample from approximately 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is a characteristic property of the compound. The absorbance value can be used for quantification using the Beer-Lambert law if a calibration curve is prepared. For phenolic compounds, the position of the λmax can be influenced by the pH of the solution[2].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Detailed FTIR Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable IR-transparent solvent. For a solid sample using an ATR accessory:

    • Place a small amount of the powdered sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

  • Measurement: Collect the spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in 2-Methoxy-5-(4-methoxyphenyl)phenol. Expected characteristic peaks include:

    • ~3300-3500 cm-1 (broad): O-H stretch (phenolic)

    • ~3000-3100 cm-1: Aromatic C-H stretch

    • ~2850-2950 cm-1: Aliphatic C-H stretch (methoxy)

    • ~1600 and ~1500 cm-1: Aromatic C=C stretching

    • ~1250 cm-1: Aryl-O stretch (ether)

Performance Comparison of Analytical Techniques

Feature1H NMR SpectroscopyHPLC-UVGC-MSUV-Vis SpectroscopyFTIR Spectroscopy
Information Provided Detailed molecular structure, connectivity, and stereochemistry.Purity, quantification, and separation from non-volatile impurities.Separation of volatile compounds, molecular weight, and fragmentation pattern.Information on electronic conjugation and chromophores.Identification of functional groups.
Sample Amount 1-10 mgµg to mgng to µgµg to mgµg to mg
Analysis Time 5-30 minutes per sample10-30 minutes per sample20-40 minutes per sample< 5 minutes per sample< 5 minutes per sample
Destructive? NoNo (sample can be collected)YesNoNo
Strengths Unambiguous structure elucidation.High-throughput purity analysis and quantification.High sensitivity and structural information from mass spectrum.Simple, rapid, and good for quantification.Rapid identification of functional groups.
Limitations Lower sensitivity, requires pure sample for clear interpretation.Limited structural information.Sample must be volatile and thermally stable.Limited structural information.Limited structural information.

Decision-Making Framework

The choice of analytical technique depends on the specific scientific question being addressed.

dot

G start What is the Analytical Goal? q1 Confirm Molecular Structure? start->q1 q2 Assess Purity/Quantify? start->q2 q3 Identify Functional Groups? start->q3 q4 Analyze Volatile Impurities? start->q4 nmr 1H NMR Spectroscopy q1->nmr Yes hplc HPLC-UV q2->hplc Yes uvvis UV-Vis Spectroscopy q2->uvvis For quantification ftir FTIR Spectroscopy q3->ftir Yes gcms GC-MS q4->gcms Yes

Caption: Decision flowchart for selecting an analytical technique.

Conclusion

The structural elucidation of 2-Methoxy-5-(4-methoxyphenyl)phenol is most definitively achieved through 1H NMR spectroscopy, which provides unparalleled detail about its molecular framework. However, a comprehensive characterization relies on the synergistic use of multiple analytical techniques. HPLC is indispensable for purity assessment and quantification, while GC-MS offers high sensitivity for volatile components and valuable mass information. UV-Vis and FTIR spectroscopy serve as rapid, complementary methods for confirming the presence of key chromophores and functional groups. By employing the detailed protocols and comparative insights provided in this guide, researchers can confidently and rigorously characterize this and other novel chemical entities.

References

  • "1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0281548) - NP-MRD". NP-MRD. Accessed February 15, 2026.
  • "2-METHOXY-5-METHYLPHENOL(1195-09-1) 1H NMR spectrum". ChemicalBook. Accessed February 15, 2026.
  • "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms". St. Olaf College. Accessed February 15, 2026.
  • "Calculating 1H NMR Chemical Shifts". Chemistry LibreTexts. Accessed February 15, 2026.
  • "1H proton nmr spectrum of phenol". Doc Brown's Chemistry. Accessed February 15, 2026.
  • "HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes".
  • "Method development for the HPLC analysis of biphenyltetrols". Benchchem. Accessed February 15, 2026.
  • "A Comparative Guide to the GC-MS Characterization of (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane and its Alternatives". Benchchem. Accessed February 15, 2026.
  • "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review". Journal of Food and Drug Analysis. Accessed February 15, 2026.
  • "ULTRAVIOLET SPECTROSCOPY".
  • "4-Phenylphenol 92-69-3 wiki". ChemicalBook. Accessed February 15, 2026.
  • "FTIR analysis of phenolic extracts from Moringa oleifera leaves".
  • "Screening of phenolics and flavonoids using FTIR and UV-Vis: Antioxidant activity and HPLC quantification of gallic acid and ellagic acid". Journal of Ravishankar University. Accessed February 15, 2026.
  • "Simulate and predict NMR spectra". NMRPredict. Accessed February 15, 2026.
  • "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor". ACD/Labs. Accessed February 15, 2026.

Sources

Comparative Guide: Mass Spectrometric Differentiation of Methoxybiphenyl Phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug metabolism and environmental toxicology, distinguishing between regioisomers of methoxybiphenyl phenols is a critical analytical challenge. While these isomers share identical molecular weights (isobaric), their biological activity and toxicity profiles differ drastically.

This guide provides a technical comparison between the Ortho-Methoxybiphenyl Phenols (the "Product" of interest, often the bioactive metabolite) and their Meta- and Para- counterparts (the "Alternatives"). By leveraging the Mass Spectrometric Ortho Effect , researchers can unambiguously identify these isomers using standard Electron Ionization (EI) GC-MS without relying solely on retention time standards.

Structural Considerations & Isomer Definition

Methoxybiphenyl phenols consist of a biphenyl core with hydroxyl (-OH) and methoxy (-OCH


) substitutions. The relative position of these groups defines the fragmentation physics.
  • Target Analyte (Ortho-Isomer): 2-methoxy-3-phenylphenol (or 2-methoxy-4-phenylphenol). The -OH and -OCH

    
     groups are vicinal (1,2-position).
    
  • Alternative 1 (Meta-Isomer): 3-methoxy-4-phenylphenol. The groups are separated by one carbon (1,3-relationship).

  • Alternative 2 (Para-Isomer): 4-methoxy-3-phenylphenol. The groups are on opposite sides (1,4-relationship).

Molecular Weight (Example): C


H

O

= 200.23 Da.

Instrumentation & Methodology

To replicate the fragmentation patterns described below, the following experimental protocol is recommended. This workflow ensures that thermally induced rearrangements in the injector port do not obscure the intrinsic mass spectral data.

Experimental Protocol: High-Fidelity GC-EI-MS
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of anhydrous ethyl acetate.

    • Derivatization (Optional but recommended): Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 mins to form Trimethylsilyl (TMS) derivatives. This enhances volatility and amplifies the ortho-effect.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Inlet: Splitless mode at 250°C. Note: Keep inlet clean to prevent catalytic degradation.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 80°C (1 min hold)

      
       20°C/min to 300°C 
      
      
      
      Hold 5 min.
  • MS Parameters:

    • Source: Electron Ionization (EI) at 70 eV.

    • Source Temp: 230°C.

    • Scan Range: m/z 50 – 450.

Workflow Visualization

G Sample Crude Sample (Isomeric Mixture) Prep Derivatization (BSTFA/TMCS) Sample->Prep 60°C, 30 min GC Gas Chromatography (DB-5MS Column) Prep->GC Injection Ionization Source: EI (70eV) Hard Ionization GC->Ionization Elution Analyzer Quadrupole/ToF Mass Analyzer Ionization->Analyzer m/z Separation Data Data Analysis (Ortho-Effect Filtering) Analyzer->Data Spectra Generation

Caption: Figure 1. Standardized GC-EI-MS workflow for differentiating methoxybiphenyl phenol isomers.

Comparative Fragmentation Analysis

The differentiation of isomers relies on specific rearrangement pathways that are sterically permitted only in the Ortho configuration.

The Ortho-Isomer (Target Product)

Mechanism: The proximity of the methoxy oxygen and the phenolic hydrogen allows for a 1,5-hydrogen transfer or immediate interaction between the radical cation sites.

  • Key Pathway: Loss of a methyl radical (

    
    ) is favored to form a stable oxonium ion. However, the diagnostic step is the subsequent loss of CO or the formation of a dibenzofuran-like cation  via cyclization.
    
  • Diagnostic Ion: Significant abundance of

    
     (loss of methanol) or 
    
    
    
    (loss of formaldehyde) is often observed in ortho-methoxy phenols due to the "Ortho Effect."
The Meta/Para-Isomers (Alternatives)

Mechanism: The functional groups are too distant for direct interaction. Fragmentation is dominated by simple bond cleavages.

  • Key Pathway: Simple loss of methyl radical (

    
    ) to form a quinoid-like structure.
    
  • Differentiation: These isomers rarely show the cyclization-derived fragments (e.g., dibenzofuran types) seen in the ortho species. The

    
     peak is often the base peak, but the secondary fragmentation spectrum is simpler.
    
Quantitative Comparison Table (Underivatized)
FeatureOrtho-Isomer (Product)Meta/Para-Isomers (Alternatives)Mechanistic Cause
Molecular Ion (

)
Moderate IntensityHigh IntensityOrtho-isomers fragment more easily due to internal strain/interaction.

(M-15)
Base Peak (100%) Strong (80-100%)Formation of stable quinoid structures is common to all, but stability varies.

High Abundance Low AbundanceSequential loss of CO is facilitated by the ortho-quinone structure.
Cyclization Ion Present (e.g., m/z 168)Absent / TraceFormation of dibenzofuran core requires ortho-proximity.

ObservableAbsentOrtho-effect dehydration (requires -OH and -H proximity).
Mechanistic Visualization: The Ortho Effect

The following diagram illustrates the unique cyclization pathway available only to the ortho-isomer, serving as the primary confirmation tool.

OrthoEffect M_Ion Molecular Ion (M+) m/z 200 [Ortho-Methoxybiphenyl] Step1 Methyl Radical Loss [M - CH3]+ M_Ion->Step1 - •CH3 Intermediate Quinoid Oxonium Ion m/z 185 Step1->Intermediate Cyclization Ring Closure (Dibenzofuran-type) Intermediate->Cyclization Ortho-Proximity Interaction Alt_Path Simple CO Loss (Meta/Para Dominant) Intermediate->Alt_Path No Cyclization (Meta/Para) Fragment_Final Stable Cyclic Fragment m/z 168 / 157 Cyclization->Fragment_Final - CO / Rearrangement

Caption: Figure 2.[1] The "Ortho Effect" fragmentation pathway.[2] Note the cyclization step (Green) which is sterically impossible for Meta/Para isomers.

Field Insights & Troubleshooting

As an Application Scientist, I have observed common pitfalls when analyzing these compounds:

  • Peak Tailing: Phenols are acidic. If your GC liner is active (dirty), phenols will adsorb, causing tailing. Solution: Use Ultra-Inert liners and silylate (TMS) the samples.

  • Isobaric Interference: In complex matrices (e.g., plasma), endogenous lipids may co-elute. Validation: Always monitor the ratio of the Molecular Ion (

    
    ) to the Cyclization Fragment. This ratio is a constant physical property of the ortho-isomer and serves as a self-validating quality check.
    
  • Derivatization Shift: If you use TMS derivatization, the "Ortho Effect" changes. The ortho-TMS derivative will show a characteristic

    
     ion (loss of trimethylsilanol, mass 90), which is virtually absent in meta/para isomers.
    

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Methoxy-4-vinylphenol (Related Structure). National Institute of Standards and Technology.[3] [Link]

  • Tulp, M. T., et al. (1980).[4] Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry.[4][5] [Link]

  • Doc Brown's Chemistry. Mass Spectrometry - Fragmentation Patterns and Mechanisms.[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General Reference for Ortho Effect mechanisms).

Sources

FTIR characteristic peaks for 2-Methoxy-5-(4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: FTIR Characterization of 2-Methoxy-5-(4-methoxyphenyl)phenol

Executive Summary & Chemical Context

Target Molecule: 2-Methoxy-5-(4-methoxyphenyl)phenol IUPAC Alternative: 3-Hydroxy-4,4'-dimethoxybiphenyl Chemical Class: Biphenyl derivative; Phenolic ether.

This guide provides a comprehensive spectral analysis of 2-Methoxy-5-(4-methoxyphenyl)phenol, a structural motif frequently encountered in the synthesis of liquid crystals, lignin degradation studies, and bioactive biphenyls. Unlike simple phenols, this molecule features a dual-ring system with distinct electronic environments: a highly electron-rich phenolic ring (Ring A) and a para-substituted anisole ring (Ring B).

Understanding its FTIR footprint requires dissecting the interplay between the free phenolic hydroxyl , the methoxyl groups , and the biphenyl conjugation . This guide compares its spectral signature against key analogues to aid researchers in structural verification and purity assessment.

Experimental Methodology: Sample Preparation

To ensure high-fidelity spectral acquisition, the choice of sampling technique is critical due to the compound's potential for intermolecular hydrogen bonding.

MethodSuitabilityTechnical Rationale
KBr Pellet High Preferred for solid phenols. The crystalline lattice is disrupted, allowing for clearer resolution of the -OH stretching band (3200–3550 cm⁻¹) without the saturation often seen in ATR. Protocol: Mix 1-2 mg of sample with 200 mg dry KBr; press at 8-10 tons.
ATR (Diamond) Medium Convenient for rapid screening. However, the lower penetration depth may attenuate the intensity of the high-wavenumber O-H stretch. Ensure the crystal is cleaned with MeOH to remove lipophilic residues.
Solution (CCl₄) Specialized Used only if distinguishing intra- vs. inter-molecular H-bonding is required. In dilute solution, the broad H-bonded OH band sharpens significantly at ~3600 cm⁻¹.

Detailed Spectral Analysis: Characteristic Peaks

The FTIR spectrum of 2-Methoxy-5-(4-methoxyphenyl)phenol is defined by four primary regions. The values below are derived from structural group frequency analysis and comparative data from analogous biphenyls.

Region I: The Hydroxyl & C-H Stretching Zone (2800–3600 cm⁻¹)
Frequency (cm⁻¹)AssignmentVibrational ModeMechanistic Insight
3200–3550 O-H Stretching (Broad)Characteristic of phenols participating in intermolecular Hydrogen bonding. The broadness indicates a network of H-bonds in the solid state.
3000–3100 Ar-C-H StretchingWeak, sharp bands arising from the sp² hybridized C-H bonds on both aromatic rings.
2900–2960 Ali-C-H Asym. StretchingArising from the methyl groups of the methoxy (-OCH₃) substituents.
2835–2845 Ali-C-H Sym. StretchingA diagnostic doublet often seen in methoxy-benzenes; the lower frequency band is specific to the O-CH₃ environment.
Region II: The Biphenyl "Fingerprint" & Ring Modes (1450–1610 cm⁻¹)

This region confirms the aromatic backbone. Biphenyls exhibit a unique "doublet" or split peak pattern due to the conjugation between the two rings.

  • 1605–1615 cm⁻¹: Aromatic C=C ring stretch (Quadrant stretching). Enhanced intensity due to the conjugation of the biphenyl system.

  • 1580–1590 cm⁻¹: Secondary aromatic ring stretch.

  • 1500–1515 cm⁻¹: Strongest aromatic band, typical for para-substituted rings (Ring B).

  • 1450–1470 cm⁻¹: Skeletal ring vibrations mixed with methyl C-H bending (scissoring) from the methoxy groups.

Region III: The C-O Stretching Zone (1000–1300 cm⁻¹)

This is the most complex region, containing overlapping signals from the phenolic C-O and the ether C-O-C linkages.

Frequency (cm⁻¹)AssignmentOriginNotes
1260–1275 Ar-O-C Asym. StretchStrong band corresponding to the ether linkage of the methoxy groups attached to the aromatic rings.
1200–1230 Ph-O StretchingThe C-O stretch of the phenolic group. This band shifts to higher frequencies (blue shift) compared to alcohols due to resonance with the ring.
1030–1050 O-CH₃ Sym. StretchThe symmetric stretching of the alkyl-oxygen bond in the methoxy groups.
Region IV: Substitution Patterns (Out-of-Plane Bending)
  • 800–840 cm⁻¹: Two Adjacent Hydrogens. This strong band arises from the para-substituted Ring B (4-methoxyphenyl) and the 3,4-positions of Ring A.

  • 860–880 cm⁻¹: Isolated Hydrogen. Corresponds to the single isolated proton at position 6 of Ring A (between the substituent and the phenol group).

Comparative Analysis: Differentiating from Alternatives

To validate the identity of 2-Methoxy-5-(4-methoxyphenyl)phenol, compare its spectrum against these structurally related "distractors."

FeatureTarget Molecule Alternative A: 4,4'-Dimethoxybiphenyl Alternative B: 2-Methoxy-5-phenylphenol
Structure Phenol + 2 OMe groupsNo Phenol (only 2 OMe)Phenol + 1 OMe (Ring B is unsubstituted)
O-H Region Strong, Broad (3400 cm⁻¹) Absent Strong, Broad (3400 cm⁻¹)
C=C Region Split peaks (1610/1590)Sharp doubletLess intense splitting (less electron-rich)
Fingerprint 800–840 cm⁻¹ (Strong) 820 cm⁻¹ (Very Strong)690–710 & 730–770 cm⁻¹ (Mono-substituted Ring B)
Differentiation Presence of OH + Para-sub pattern Lack of OH peak Presence of Mono-sub pattern (2 peaks)

Critical Insight: The absence of the "monosubstituted benzene" peaks (two strong bands at ~690 and ~750 cm⁻¹) is the definitive proof that Ring B is substituted (i.e., it is the 4-methoxyphenyl derivative, not the phenyl derivative).

Experimental Protocol: Synthesis Verification Workflow

Objective: Confirm the successful synthesis of 2-Methoxy-5-(4-methoxyphenyl)phenol from a Suzuki coupling of 5-bromo-2-methoxyphenol and 4-methoxyphenylboronic acid.

Step-by-Step Protocol:

  • Baseline Acquisition: Acquire the FTIR spectrum of the starting material (5-bromo-2-methoxyphenol). Note the C-Br stretch at ~500–600 cm⁻¹ (often weak/obscured) and the specific fingerprint pattern.

  • Reaction Monitoring:

    • Aliquot: Take 50 µL of reaction mixture.

    • Workup: Mini-extraction (EtOAc/Water), dry organic layer, evaporate solvent.

    • Analysis: Look for the emergence of the 1500–1515 cm⁻¹ band (intensified by the new biphenyl conjugation) and the disappearance of boronic acid O-H bands (usually sharp/distinct from phenol).

  • Final Purity Check:

    • Isolate the product.[1][2]

    • Criterion 1: Absence of C=O stretch (1650–1750 cm⁻¹). Reason: Rules out oxidation to quinones.

    • Criterion 2: Presence of the "Isolated H" band at ~870 cm⁻¹. Reason: Confirms the 1,2,4,5-substitution pattern on Ring A.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision-making process for identifying the target compound using FTIR spectral features.

FTIR_Characterization Start Unknown Sample Spectrum CheckOH Check 3200-3550 cm⁻¹ (Broad Band?) Start->CheckOH CheckCO Check 1650-1750 cm⁻¹ (Carbonyl Present?) CheckOH->CheckCO Yes (OH Present) Result_Dimethoxy Alternative: 4,4'-Dimethoxybiphenyl CheckOH->Result_Dimethoxy No (OH Absent) CheckFP Analyze Fingerprint (690-770 cm⁻¹ vs 800-840 cm⁻¹) CheckCO->CheckFP No (Pure Phenol) Result_Oxidized Impurity: Quinone/Ketone Derivative CheckCO->Result_Oxidized Yes (C=O Present) Result_Target Confirmed: 2-Methoxy-5-(4-methoxyphenyl)phenol CheckFP->Result_Target Para-Sub Pattern (800-840 cm⁻¹ dominant) Result_Phenyl Alternative: 2-Methoxy-5-phenylphenol CheckFP->Result_Phenyl Mono-Sub Pattern (690 & 750 cm⁻¹ present)

Caption: Logical decision tree for differentiating 2-Methoxy-5-(4-methoxyphenyl)phenol from common synthetic byproducts and analogues based on key spectral regions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group assignment).
  • NIST Chemistry WebBook. Infrared Spectrum of 2-Methoxy-5-methylphenol (Analogous substructure). National Institute of Standards and Technology.[3][4] Link

  • BenchChem. Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. (Source for synthetic context of biphenyl phenols).[1][2][5] Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

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